molecular formula C15H22N2O3S B4393600 N-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B4393600
M. Wt: 310.4 g/mol
InChI Key: LBUTXNWYZPOZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)acetamide, commonly known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. In addition to its analgesic and anti-inflammatory properties, Meclofenamic acid has been found to have potential applications in scientific research due to its unique mechanism of action and biochemical effects.

Mechanism of Action

Meclofenamic acid works by inhibiting the activity of COX enzymes, specifically COX-1 and COX-2. This leads to a decrease in the production of prostaglandins and other inflammatory mediators, resulting in reduced pain and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, Meclofenamic acid has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. Meclofenamic acid has also been found to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, another type of inflammatory mediator.

Advantages and Limitations for Lab Experiments

Meclofenamic acid has several advantages as a tool for scientific research. For example, it is relatively inexpensive and readily available. It also has a well-established mechanism of action and has been extensively studied in both animal and human models. However, there are also some limitations to its use. For example, it has been found to have some off-target effects, such as inhibition of other enzymes besides COX. It may also have variable effects depending on the specific experimental conditions.

Future Directions

There are several potential future directions for research on Meclofenamic acid. One area of interest is its potential use in the treatment of cancer. Studies have shown that Meclofenamic acid can inhibit the growth of cancer cells in vitro and in vivo, possibly through its effects on COX and other enzymes. Another area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Meclofenamic acid has been found to have neuroprotective effects in animal models, possibly through its effects on inflammatory mediators and other pathways. Finally, there is ongoing research into the development of new analogs of Meclofenamic acid that may have improved efficacy and fewer off-target effects.

Scientific Research Applications

Meclofenamic acid has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. This makes Meclofenamic acid a useful tool for studying the role of COX enzymes in various physiological and pathological processes.

properties

IUPAC Name

N-[4-[(2-methylcyclohexyl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-11-5-3-4-6-15(11)17-21(19,20)14-9-7-13(8-10-14)16-12(2)18/h7-11,15,17H,3-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUTXNWYZPOZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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